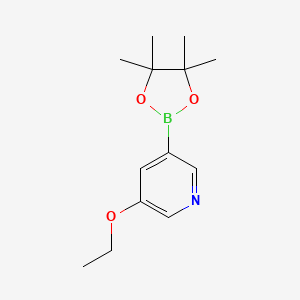

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H20BNO3 and its molecular weight is 249.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been used as intermediates in the synthesis of various drugs , suggesting that the targets could be diverse depending on the final product synthesized.

Mode of Action

Compounds with similar structures have been involved in nucleophilic and amidation reactions .

Biochemical Pathways

Similar compounds have been used in the synthesis of cholinergic drugs, which affect the cholinergic system and can be used to treat gastrointestinal diseases .

Result of Action

Similar compounds have been used in the synthesis of various drugs, suggesting that the effects could be diverse depending on the final product synthesized .

Activité Biologique

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1171892-40-2) is a compound of interest due to its potential biological activities. With a molecular formula of C13H20BNO3 and a molecular weight of 249.11 g/mol, this compound features a unique dioxaborolane moiety which may contribute to its pharmacological properties. This article reviews its biological activity based on diverse research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO3 |

| Molecular Weight | 249.11 g/mol |

| CAS Number | 1171892-40-2 |

| Purity Specification | Not specified |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The dioxaborolane structure is known to participate in reversible covalent bonding with nucleophiles such as thiols or amines, which can modulate enzyme activity and cellular signaling pathways.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects against certain kinases involved in cell signaling. For instance:

- JAK Kinases : The compound has shown significant inhibition towards JAK family kinases with IC50 values in the low nanomolar range. This suggests potential applications in treating diseases related to dysregulated JAK signaling pathways such as certain cancers and autoimmune disorders .

Cytotoxicity and Selectivity

In vitro assays have indicated that this compound demonstrates selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

- Study on Hematological Malignancies : In a study focusing on hematological malignancies, the compound was tested against various cell lines including leukemia and lymphoma cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 50 nM for certain leukemia cell lines .

- Comparison with Other Compounds : Comparative studies with similar pyridine derivatives revealed that this compound exhibited superior selectivity and potency against the target kinases compared to its analogs. This highlights the importance of the dioxaborolane moiety in enhancing biological activity .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is of interest in the development of pharmaceutical agents due to its unique boron-containing structure. Boron compounds have been shown to exhibit various biological activities, including:

- Anticancer Activity : Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in specific cancer cell lines.

- Enzyme Inhibition : The compound's ability to interact with enzymes involved in metabolic pathways makes it a candidate for drug design targeting various diseases. For example, it has been noted for its potential to inhibit enzymes related to inflammation and cancer progression.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block due to its functional groups. It can be used in:

- Cross-Coupling Reactions : The presence of the boronate moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Ligand Development : Its structure can be modified to develop ligands for metal catalysis. These ligands are crucial in facilitating various catalytic processes in organic synthesis.

Materials Science

The compound's unique properties also make it suitable for applications in materials science:

- Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Research has shown that polymers derived from boron compounds exhibit improved performance in high-temperature applications.

- Nanotechnology : Its use in the development of boron-containing nanoparticles has been explored for applications in drug delivery systems and imaging agents due to their biocompatibility and ability to target specific tissues.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The research demonstrated that certain modifications to the compound significantly enhanced its cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of the boron atom in enhancing drug interactions at the cellular level.

Case Study 2: Synthesis of Complex Organic Molecules

In a publication within Organic Letters, researchers utilized this compound as a key intermediate in synthesizing novel heterocyclic compounds through Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity for the desired products, showcasing its utility as a building block in organic synthesis.

Summary Table of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Journal of Medicinal Chemistry |

| Organic Synthesis | Cross-coupling reactions | Organic Letters |

| Materials Science | Polymer enhancement | Materials Chemistry |

| Nanotechnology | Drug delivery systems | Nanomedicine Journal |

Propriétés

IUPAC Name |

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-7-10(8-15-9-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTJSRQLRFPSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694489 | |

| Record name | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171892-40-2 | |

| Record name | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.